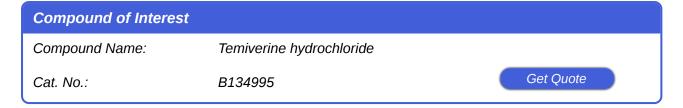


The Pharmacokinetics and Metabolism of Mebeverine Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS). Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth review of the absorption, distribution, metabolism, and excretion (ADME) of mebeverine hydrochloride. It consolidates quantitative pharmacokinetic data from various studies into comprehensive tables, details the experimental protocols utilized in its investigation, and presents visual representations of its metabolic pathways and typical experimental workflows through Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

Mebeverine hydrochloride is a second-generation papaverine analog, first registered in 1965, that exerts a direct relaxant effect on the smooth muscle of the gastrointestinal tract.[1] Unlike anticholinergic agents, it is largely devoid of systemic anticholinergic side effects, making it a well-tolerated option for managing symptoms such as abdominal pain, cramping, and altered bowel habits associated with IBS.[1][2] A thorough understanding of its pharmacokinetic and metabolic fate is crucial for optimizing its therapeutic use and for the development of new formulations.



Pharmacokinetics

Mebeverine hydrochloride is rapidly and completely absorbed following oral administration.[3] However, the parent drug is virtually undetectable in plasma due to rapid and extensive first-pass metabolism.[4][5] Its pharmacokinetic profile is therefore primarily characterized by the behavior of its major metabolites.

Absorption

Following oral administration, mebeverine is quickly absorbed from the gastrointestinal tract.[3] Studies involving radiolabelled mebeverine hydrochloride in humans have shown the appearance of its metabolites in plasma within 1-3 hours, indicating rapid absorption.[6]

Distribution

Mebeverine exhibits a high degree of binding to human serum albumin, with approximately 75% of the drug being protein-bound.[6] After multiple doses, no significant accumulation of the drug or its metabolites is observed.[3][7]

Metabolism

The primary and most critical step in mebeverine's metabolism is the rapid hydrolysis of its ester bond by esterases.[2][3][4] This initial cleavage yields two primary metabolites: veratric acid and mebeverine alcohol.[5][8] These initial metabolites then undergo further biotransformation.

- Veratric Acid: This moiety can be further O-demethylated to form vanillic acid and isovanillic acid, which in turn can be O-demethylated to protocatechuic acid.[9][10]
- Mebeverine Alcohol: This alcohol moiety undergoes oxidation to form a key circulating metabolite, mebeverine acid (also referred to as demethylated carboxylic acid or DMAC).[3]
 [11] Mebeverine alcohol can also be O-demethylated.[9] Further metabolic pathways for mebeverine alcohol include N-deethylation and N-de(hydroxybutylation), leading to the formation of amphetamine-like compounds.[8][10]

The main metabolite found in plasma is mebeverine acid (DMAC).[3] In fact, peak plasma concentrations of mebeverine acid have been found to be approximately 1000-fold higher than those of mebeverine alcohol.[11][12]



Excretion

Mebeverine is completely metabolized, and its metabolites are almost entirely excreted in the urine.[2][3][9] The excretion of the veratric acid moiety and its metabolites is nearly complete, accounting for approximately 97.6% of this portion of the molecule.[9] In contrast, the excretion of the mebeverine alcohol moiety is significantly lower, at around 5.5%.[9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the major metabolites of mebeverine hydrochloride from various studies in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Mebeverine Metabolites (Single Dose Studies)



Metabol ite	Dose (mg)	Formula tion	Cmax	Tmax (h)	t½ (h)	AUC	Referen ce
Veratric Acid	270	Tablet	13.5 μg/mL	0.67 - 1.33	-	-	[4]
Mebeveri ne Acid	405	Tablet	~3 μg/mL	1.25 (median)	1.1 (apparent , median)	-	[11][12]
Mebeveri ne Alcohol	405	Tablet	~3 ng/mL	-	-	-	[11][12]
Desmeth yl Mebeveri ne Alcohol	200	Modified Release Capsule	9.37 ± 4.43 ng/mL	4.50 ± 0.66	5.76 ± 6.11	48.67 ± 19.46 ng.h/mL (AUC0-t)	[13]
Veratric Acid	200	Modified Release Capsule	-	-	-	-	[13]
Mebeveri ne Acid	200	Modified Release Capsule	-	-	-	-	[14]

Table 2: Pharmacokinetic Parameters of DMAC (Demethylated Carboxylic Acid) with a 135 mg Coated Tablet

Parameter	Value			
Cmax (steady state)	1670 ng/mL			
Tmax	1 h			
t½ (elimination, steady state)	2.45 h			
Source:[3]				



Experimental Protocols

The investigation of mebeverine's pharmacokinetics and metabolism typically involves clinical studies with healthy volunteers. The following outlines a generalized experimental protocol based on methodologies cited in the literature.

Study Design

A common study design is a randomized, crossover, single- or multiple-dose study in healthy adult male subjects.[7][11] An adequate washout period is maintained between different formulations or dosage regimens.[13]

Dosing and Administration

Mebeverine hydrochloride is administered orally with a standardized volume of water, often after a period of fasting.[4][13] Doses have ranged from 135 mg to 405 mg in various studies. [3][11]

Sample Collection

Blood samples are collected at predetermined time points before and after drug administration. [13] For instance, samples might be collected pre-dose and at multiple intervals up to 36 hours post-dose.[13] Plasma is separated by centrifugation and stored frozen until analysis.[11] Urine samples are also collected over specific time intervals (e.g., 24 hours) to quantify excreted metabolites.[9][15]

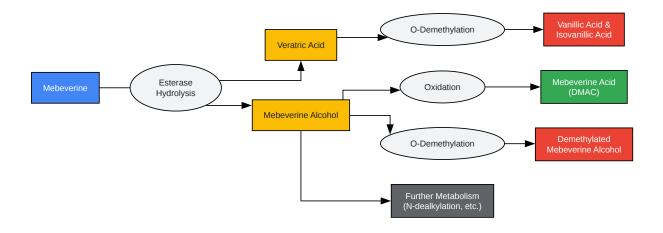
Bioanalytical Methods

The concentrations of mebeverine and its metabolites in plasma and urine are determined using validated bioanalytical methods. High-performance liquid chromatography (HPLC) with coulometric or UV detection and gas chromatography-mass spectrometry (GC-MS) are the most frequently employed techniques.[4][9][11] Due to the rapid in vitro hydrolysis of mebeverine in plasma, the use of an esterase inhibitor like physostigmine sulfate in blood collection tubes is crucial for accurate measurement of the parent drug, although it is rarely detected in vivo.[4]

Visualizations



Metabolic Pathway of Mebeverine

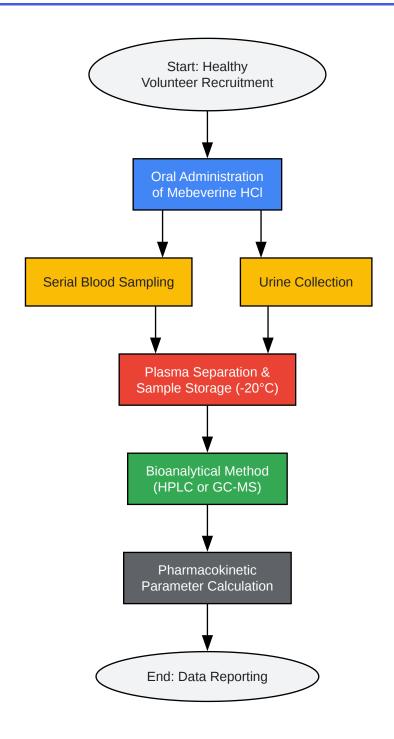


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Caption: Metabolic pathway of mebeverine hydrochloride.

Experimental Workflow for a Mebeverine Pharmacokinetic Study





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